1-Benzyl D-Aspartate
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Overview
Description
1-Benzyl D-Aspartate is a derivative of aspartic acid, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the aspartate molecule. It is primarily used in scientific research and has applications in fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl D-Aspartate can be synthesized through several methods. One common approach involves the Michael addition of benzylamine to dimethyl fumarate, followed by hydrolysis and purification steps . The reaction typically requires a base catalyst and is conducted under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve consistent product quality. Purification is usually carried out through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl D-Aspartate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce benzylamine derivatives .
Scientific Research Applications
1-Benzyl D-Aspartate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in neurotransmission and its potential effects on brain function.
Industry: It is used in the production of pharmaceuticals and as an additive in certain industrial processes.
Mechanism of Action
1-Benzyl D-Aspartate exerts its effects through several molecular pathways:
Neurotransmission: It acts as a signaling molecule in the nervous system, influencing the release of neurotransmitters such as glutamate.
Hormone Regulation: The compound has been shown to affect the release of hormones like luteinizing hormone and testosterone.
Cell Signaling: It interacts with specific receptors and enzymes, modulating various cellular processes.
Comparison with Similar Compounds
D-Aspartic Acid: Shares similar structural features but lacks the benzyl group.
L-Aspartic Acid: The L-isomer of aspartic acid, which is more common in biological systems.
N-Methyl D-Aspartate: Another derivative of aspartic acid, known for its role in neurotransmission.
Uniqueness: 1-Benzyl D-Aspartate is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This modification enhances its ability to interact with specific molecular targets, making it a valuable tool in research .
Properties
IUPAC Name |
(3R)-3-amino-4-oxo-4-phenylmethoxybutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSRYBIBUXBNSW-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426407 |
Source
|
Record name | H-D-Asp-OBzl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6367-42-6 |
Source
|
Record name | H-D-Asp-OBzl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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